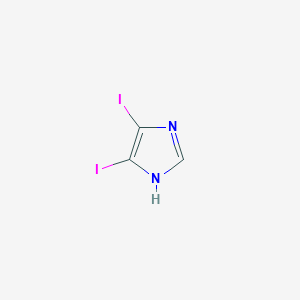

4,5-Diiodo-1H-imidazole

Vue d'ensemble

Description

4,5-Diiodo-1H-imidazole is a fine chemical product and a medical intermediate. It is widely applied in the fields of material chemistry, catalytic chemistry, and pharmacy .

Synthesis Analysis

The synthesis of 4,5-Diiodo-1H-imidazole involves a process where imidazole first reacts with sodium hydroxide to generate imidazole sodium under ice-bath cooling. The intermediate then continuously reacts with elemental iodine dissolved in tetrahydrofuran to generate the target compound . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

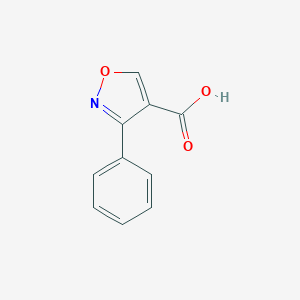

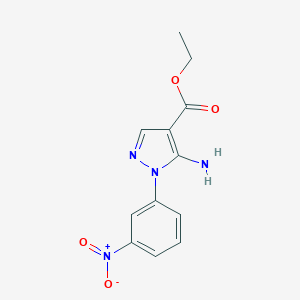

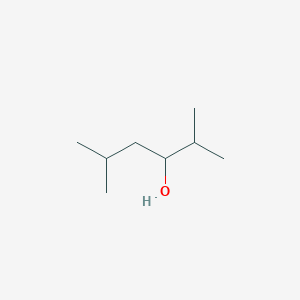

The molecular formula of 4,5-Diiodo-1H-imidazole is CHIN. It has an average mass of 319.870 Da and a monoisotopic mass of 319.830719 Da .Chemical Reactions Analysis

4,5-Diiodo-1H-imidazole is a key component in the development of new drugs. It is used as a precursor in the preparation of 1D and 2D coordination polymers of Co (II) and Cu (I), which feature extended systems of halogen bonds within their structures .Physical And Chemical Properties Analysis

4,5-Diiodo-1H-imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Medicine: Anticancer and Antimicrobial Agent Synthesis

4,5-Diiodo-1H-imidazole: plays a crucial role in the synthesis of biologically active molecules, particularly in the development of anticancer and antimicrobial agents . Its derivatives are used to create compounds that exhibit significant activity against various types of cancer cells and infectious agents. The iodine substituents on the imidazole ring contribute to the molecule’s ability to interact with biological targets, enhancing its therapeutic potential.

Synthetic Chemistry: Catalyst and Ligand Synthesis

In synthetic chemistry, 4,5-Diiodo-1H-imidazole is utilized for the synthesis of catalysts and ligands . These catalysts are essential for accelerating chemical reactions, while ligands are used to bind and stabilize metal ions in complex formations. The diiodo substitution provides a unique electronic and steric environment, which is beneficial for catalytic activity and ligand binding.

Material Chemistry: Advanced Material Development

The compound finds applications in material chemistry, where it is involved in the development of advanced materials . Its structural properties make it suitable for creating materials with specific electronic or photonic characteristics, which are valuable in the production of semiconductors, LEDs, and other electronic devices.

Green Chemistry: Ionic Liquids and N-Heterocyclic Carbenes

4,5-Diiodo-1H-imidazole: derivatives are significant in green chemistry as precursors for ionic liquids and N-heterocyclic carbenes (NHCs) . These substances offer environmentally friendly alternatives to traditional solvents and catalysts, reducing the environmental impact of chemical processes.

Pharmacology: Enzyme Inhibition

This compound is also important in pharmacology for the design of enzyme inhibitors . These inhibitors can regulate biological pathways and are used in the treatment of diseases where enzyme activity needs to be controlled or modulated.

Agriculture: Plant Growth Regulators and Pesticides

In agriculture, derivatives of 4,5-Diiodo-1H-imidazole are used as selective plant growth regulators and pesticides . They help in controlling the growth and protection of crops from pests, contributing to increased agricultural productivity.

Industrial Chemistry: Fine Chemical Production

As a fine chemical product, 4,5-Diiodo-1H-imidazole is widely applied in the production of various industrial chemicals . Its versatility makes it a valuable intermediate in the synthesis of a range of chemical products.

Organic Synthesis: Multicomponent Reactions

Lastly, in organic synthesis, 4,5-Diiodo-1H-imidazole is involved in multicomponent reactions . These reactions are efficient methods for constructing complex molecules from simpler ones, and the presence of iodine atoms in the compound facilitates these transformations.

Mécanisme D'action

Target of Action

4,5-Diiodo-1H-imidazole is an iodine-rich imidazole derivative . It primarily targets copper (Cu) and cobalt (Co) ions , forming coordination polymers . These polymers feature multiple Iodine-Iodine (I⋯I) interactions in the solid state .

Mode of Action

The compound interacts with its targets (Cu and Co ions) through the formation of 1D and 2D coordination polymers . These polymers, namely { [Co (bimbI4)Cl2]·1.5DMF}n (2) and { [Cu2I2 (bimbI4)]}n (3), feature extended systems of halogen bonds within their structures .

Biochemical Pathways

Imidazole derivatives are known to play a role in various biological processes, including the biosynthesis of histidine and purines .

Pharmacokinetics

It’s worth noting that the compound’s solubility can impact its bioavailability .

Result of Action

Its ability to form coordination polymers with cu and co ions suggests potential applications in material chemistry, catalytic chemistry, and pharmacy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,5-Diiodo-1H-imidazole. For instance, the formation of coordination polymers is likely dependent on the presence and concentration of Cu and Co ions . .

Safety and Hazards

When handling 4,5-Diiodo-1H-imidazole, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

The most promising results of biological studies were obtained for complex 1 towards the HeLa cell line (IC50 = 2.13 μM) without a toxic effect against fibroblasts BALB/3T3 (IC50 = 135.30 μM), which pointed towards its selectivity as a potential antitumor agent . The corresponding free ligand 2- (4,5-dihydro-1 H -imidazol-2-yl)phthalazin-1 (2 H )-imine ( IV) was less active than its metal complex (IC 50 = 87.74 μM) .

Propriétés

IUPAC Name |

4,5-diiodo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2I2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWPTVMTXKJONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378422 | |

| Record name | 4,5-Diiodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Diiodo-1H-imidazole | |

CAS RN |

15813-09-9 | |

| Record name | 4,5-Diiodo-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15813-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diiodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the continuous flow synthesis method for 4,5-diiodo-1H-imidazole described in the research?

A1: The research demonstrates a novel approach to synthesizing 4,5-diiodo-1H-imidazole using a continuous flow platform, specifically the multi-jet oscillating disk (MJOD) flow reactor . This method offers several advantages over traditional batch synthesis, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)